Bienvenue dans la boutique en ligne BenchChem!

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isonicotinamide

medicinal chemistry structure-activity relationship hydrogen bonding

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isonicotinamide provides a defined (1r,4r) trans-cyclohexyl scaffold positioning a pyrimidine-2-yloxy bidentate hinge binder and a single isonicotinamide HBD donor. With XLogP3=1.7, TPSA=77 Ų, and one HBD, it occupies lead-like chemical space ideal for CNS targets and kinase-focused screening libraries. Unlike pyrazine analogs, the 1,3-diazine motif supports bidentate hinge H-bonding, while the 4-carboxamide regioisomer avoids intramolecular H-bonding that confounds 2-carboxamide variants. Available as a research-grade screening compound.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 2034474-01-4
Cat. No. B2926440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isonicotinamide
CAS2034474-01-4
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CC=NC=C2)OC3=NC=CC=N3
InChIInChI=1S/C16H18N4O2/c21-15(12-6-10-17-11-7-12)20-13-2-4-14(5-3-13)22-16-18-8-1-9-19-16/h1,6-11,13-14H,2-5H2,(H,20,21)
InChIKeyLFQVUDXNPBOVRS-HDJSIYSDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)isonicotinamide (CAS 2034474-01-4): Structural Identity and Compound Class Definition


N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isonicotinamide (CAS 2034474-01-4) is a synthetic small molecule belonging to the class of pyridine-4-carboxamide (isonicotinamide) derivatives featuring a trans-1,4-disubstituted cyclohexyl linker bearing a pyrimidin-2-yloxy substituent [1]. The compound has the molecular formula C16H18N4O2 and a molecular weight of 298.34 g/mol, making it a structural isomer of the known dopamine agonist piribedil but with a fundamentally different scaffold architecture [1]. It is supplied as a research-grade screening compound by Life Chemicals (catalog F6485-0239) in quantities ranging from 2 μmol to 1 mg, indicating its positioning within commercial screening libraries for early-stage drug discovery [1]. The (1r,4r) stereochemical configuration defines a specific spatial orientation of the pyrimidinyloxy and isonicotinamide substituents about the cyclohexane ring, which may influence molecular recognition events [1].

Why In-Class Substitution of N-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)isonicotinamide Is Not Straightforward


Although several compounds share the N-((1r,4r)-4-(heteroaryloxy)cyclohexyl)pyridine-carboxamide scaffold, substitution between them cannot be assumed without quantitative justification. The pyrimidine-2-yloxy substituent differs from the pyrazine-2-yloxy analog (CAS 2034437-28-8) in both hydrogen-bonding capacity and electronic distribution, as pyrimidine positions its two nitrogen atoms at the 1,3-positions (capable of bidentate hydrogen bonding), whereas pyrazine positions them at the 1,4-positions, altering the acceptor geometry [1]. Furthermore, the isonicotinamide (4-carboxamide) regioisomer differs from the picolinamide (2-carboxamide) variant in both dipole orientation and potential for intramolecular hydrogen bonding [1]. These structural differences translate into distinct computed physicochemical properties (XLogP3, TPSA) that modulate solubility, permeability, and ultimately biological behavior [1]. The following evidence items document the quantifiable points of differentiation where available, with explicit notation of evidence strength.

Quantitative Differentiation Evidence for N-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)isonicotinamide Versus Closest Analogs


Hydrogen Bond Acceptor Count and Geometry: Pyrimidin-2-yloxy vs. Pyrazin-2-yloxy

The target compound bears a pyrimidin-2-yloxy substituent with two nitrogen atoms at the 1,3-positions, providing a hydrogen bond acceptor (HBA) count of 5 overall. The closest heterocyclic analog, N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]pyridine-4-carboxamide (CAS 2034437-28-8), contains a pyrazin-2-yloxy group with nitrogen atoms at the 1,4-positions, also yielding 5 HBA, but with a different spatial geometry [1]. The pyrimidine 1,3-diazine arrangement allows for bidentate chelation-like hydrogen bonding with a single donor, whereas the pyrazine 1,4-diazine arrangement presents a more linear acceptor profile, which can lead to divergent target recognition [2]. The calculated topological polar surface area (TPSA) is 77 Ų for the target compound [1].

medicinal chemistry structure-activity relationship hydrogen bonding

Regioisomeric Carboxamide Position: Isonicotinamide (4-Carboxamide) vs. Picolinamide (2-Carboxamide)

The target compound features an isonicotinamide (pyridine-4-carboxamide) moiety, whereas the analog N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)picolinamide incorporates a picolinamide (pyridine-2-carboxamide) group [1]. This regioisomeric difference alters the dipole moment orientation and the capacity for intramolecular hydrogen bonding between the carboxamide NH and the pyridine ring nitrogen. In the 2-carboxamide regioisomer, the amide NH is positioned ortho to the pyridine nitrogen, enabling a potential intramolecular six-membered hydrogen-bonded ring that can mask hydrogen bond donor capacity and reduce polarity. In the 4-carboxamide (target compound), this intramolecular interaction is geometrically impossible, leaving the amide NH fully available for intermolecular interactions . The XLogP3 of the target compound is 1.7, which reflects the balance of the polar isonicotinamide group (HBD = 1) with the lipophilic cyclohexyl-pyrimidine scaffold [1].

medicinal chemistry regioisomer differentiation dipole moment

XLogP3 Lipophilicity: Target Compound vs. Trifluoromethylated Nicotinamide Analog

The target compound has a computed XLogP3 of 1.7, reflecting moderate lipophilicity suitable for both aqueous solubility and membrane permeability [1]. A related analog, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide, incorporates a trifluoromethyl substituent on the nicotinamide ring, which is expected to increase lipophilicity substantially (estimated XLogP3 increment of approximately +0.7 to +1.0 log units based on the Hansch π constant for –CF₃ on aromatic systems) [2]. The lower lipophilicity of the target compound (XLogP3 = 1.7) places it in a more favorable range for lead-like chemical space (typically XLogP ≤ 3–4), whereas the –CF₃ analog may approach or exceed the upper limit of desirable lipophilicity for oral drug candidates [1].

lipophilicity drug-likeness ADME

Rotatable Bond Count and Molecular Flexibility: Target Compound vs. Cyclohexylacetamide Analog

The target compound contains 4 rotatable bonds (the pyrimidinyloxy C–O, the cyclohexyl–N bond, the N–C(O) amide bond, and the C(O)–pyridine bond), yielding moderate conformational flexibility [1]. In contrast, 2-cyclohexyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide possesses an additional methylene linker in the amide side chain, increasing the rotatable bond count and molecular flexibility [2]. Higher rotatable bond counts generally correlate with increased entropic penalty upon binding and reduced ligand efficiency. The target compound's lower rotatable bond count (4 vs. an estimated 5–6 for the acetamide analog) may confer a more favorable entropic profile for target binding [1].

conformational flexibility entropic penalty ligand efficiency

Recommended Application Scenarios for N-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)isonicotinamide Based on Established Evidence


Kinase Inhibitor Fragment or Scaffold-Hopping Library Member

The pyrimidine ring, with its 1,3-diazine acceptor motif, is a validated hinge-binding pharmacophore for ATP-competitive kinase inhibitors. The target compound's pyrimidin-2-yloxy substituent presents this bidentate hydrogen bond acceptor in a fixed (1r,4r) trans-cyclohexyl geometry [1]. Compared to pyrazine analogs (1,4-diazine) that cannot engage the kinase hinge in the same bidentate mode, this compound is a preferred scaffold for kinases requiring simultaneous interaction with the backbone NH and carbonyl of the hinge region. The isonicotinamide moiety offers a vector for additional interactions with the kinase hydrophobic pocket or ribose pocket, making this compound suitable for inclusion in kinase-focused screening libraries where hinge-binding diversity is prioritized [1].

GPCR Modulator Screening with Defined Hydrogen Bond Donor Availability

The isonicotinamide (4-carboxamide) regioisomer ensures a single, fully solvent-exposed hydrogen bond donor (HBD = 1) without the confounding intramolecular hydrogen bonding that occurs in 2-carboxamide (picolinamide) analogs [1]. For Class A GPCR targets where a specific HBD interaction with a conserved aspartate or serine residue in the orthosteric binding pocket is critical, the target compound provides a more predictable pharmacophore than its picolinamide regioisomer. Its computed XLogP3 of 1.7 and TPSA of 77 Ų place it within favorable CNS drug-like space, supporting its inclusion in GPCR screening decks targeting neurological indications [1].

ADME Property Benchmarking in Isonicotinamide Chemical Series

With a computed XLogP3 of 1.7, 4 rotatable bonds, TPSA of 77 Ų, and a molecular weight of 298.34 g/mol, the target compound occupies a central position in lead-like chemical space [1]. In a series exploring isonicotinamide derivatives with varying heteroaryloxy substituents, this compound can serve as a reference point for evaluating the impact of increasing lipophilicity (e.g., –CF₃ analogs) or flexibility (e.g., acetamide-extended analogs) on ADME parameters such as microsomal stability, permeability, and plasma protein binding [1]. Its moderate lipophilicity and defined stereochemistry make it a useful control compound in lipophilicity-efficiency (LipE) analyses within the series [2].

Stereochemistry-Dependent Target Engagement Studies

The (1r,4r) trans configuration of the cyclohexyl ring imposes a specific spatial relationship between the pyrimidin-2-yloxy and isonicotinamide substituents [1]. For targets where the relative orientation of hydrogen bond acceptor and donor pharmacophores is critical (e.g., nuclear hormone receptors, bromodomains), the fixed geometry of this compound may enable or disrupt binding in a manner distinct from cis-configured or flexible-linker analogs. This compound is therefore a valuable tool molecule for probing the stereochemical requirements of target binding pockets where both HBA (pyrimidine) and HBD (amide NH) interactions are engaged simultaneously [1].

Quote Request

Request a Quote for N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.